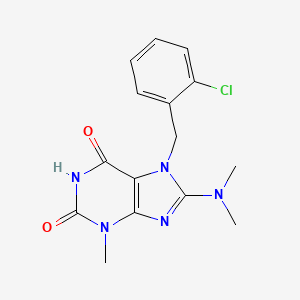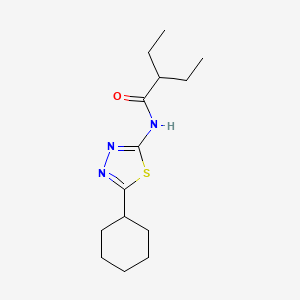
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine, also known as PHP, is a synthetic compound that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1970s as a potential anesthetic agent, but later it was found to have psychoactive effects. PHP is a designer drug that is often used recreationally due to its hallucinogenic properties. However, in recent years, PHP has gained attention in the scientific community for its potential use in research.
作用机制
The exact mechanism of action of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the transmission of signals between neurons and is important for learning and memory. 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is thought to block the NMDA receptor, which leads to altered sensory perception and hallucinations.
Biochemical and Physiological Effects:
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects in animal studies. It has been found to increase dopamine and serotonin levels in the brain, which are neurotransmitters that are involved in mood regulation. 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses.
实验室实验的优点和局限性
One advantage of using 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is that it is a relatively inexpensive compound that is easy to synthesize. It also has a high potency, which means that small amounts can be used in experiments. However, one limitation of using 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is that it has psychoactive effects, which can make it difficult to interpret the results of experiments. It is important to carefully control the dose and duration of exposure to 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine in order to minimize the risk of confounding effects.
未来方向
There are several potential future directions for research on 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is the use of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine as a research tool to investigate the mechanism of action of other drugs. For example, 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine could be used to study the effects of new drugs on the NMDA receptor. Another potential application of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is in the development of new treatments for psychiatric disorders. The hallucinogenic effects of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine could be harnessed to develop new therapies for depression, anxiety, and other mental health conditions. Finally, there is a need for further research on the safety and toxicity of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine, particularly in humans. More studies are needed to determine the long-term effects of 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine use and the potential risks associated with exposure.
合成方法
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine is synthesized by reacting 4-phenylcyclohexanone with 3-pyridinecarboxaldehyde and piperazine in the presence of a reducing agent. The reaction takes place in an organic solvent and requires careful control of temperature and reaction time. The resulting product is purified by recrystallization to obtain a high-purity compound.
科学研究应用
1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been used in several scientific studies as a research tool to investigate the mechanism of action of other drugs. For example, 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been used to study the effects of ketamine on the brain. Ketamine is a dissociative anesthetic that is used in clinical settings, but it also has potential for treating depression and other psychiatric disorders. 1-(4-phenylcyclohexyl)-4-(3-pyridinylmethyl)piperazine has been used as a substitute for ketamine in animal studies to investigate the effects of ketamine on the brain.
属性
IUPAC Name |
1-(4-phenylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-2-6-20(7-3-1)21-8-10-22(11-9-21)25-15-13-24(14-16-25)18-19-5-4-12-23-17-19/h1-7,12,17,21-22H,8-11,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLASWHVKBTLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylcyclohexyl)-4-(pyridin-3-ylmethyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)
![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)
![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)


![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)
![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)
![(4-{[(2-methoxyphenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B5879793.png)
![methyl 4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5879797.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-phenylurea](/img/structure/B5879807.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)